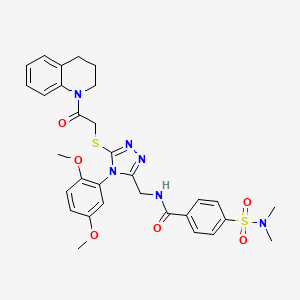

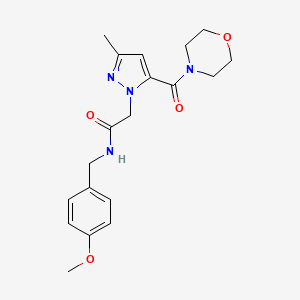

![molecular formula C15H15N3 B3003949 2-Methyl-5-(7-methylimidazo[1,2-a]pyridin-2-yl)aniline CAS No. 1706454-30-9](/img/structure/B3003949.png)

2-Methyl-5-(7-methylimidazo[1,2-a]pyridin-2-yl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 2-Methyl-5-(7-methylimidazo[1,2-a]pyridin-2-yl)aniline is a derivative of imidazo[1,2-a]pyridine, which is a heterocyclic aromatic organic compound. This class of compounds has been the subject of various studies due to their interesting chemical properties and potential applications in catalysis, anion transport, and as intermediates in the synthesis of complex molecules.

Synthesis Analysis

The synthesis of related imidazo[1,2-a]pyridine derivatives has been explored in several studies. For instance, the use of 2-(pyridin-2-yl)aniline as a directing group for C-H amination mediated by cupric acetate has been reported, which could potentially be applied to the synthesis of this compound . Additionally, the Friedländer synthesis has been utilized to prepare related compounds such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, which might offer insights into the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is characterized by a fused ring system that includes an imidazole ring joined to a pyridine ring. This structure is crucial for the chemical reactivity and interaction of these compounds with other molecules. The presence of nitrogen atoms in the ring system can facilitate the formation of metal complexes, which are relevant in catalytic activities .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives have been shown to participate in various chemical reactions. For example, they can act as ligands in metal complexes that catalyze the oxidation of catechol to o-quinone . The directing group properties of related compounds suggest that this compound could also engage in selective C-H bond amination reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure. The electron-rich nature of the nitrogen atoms and the aromatic system can impact their solubility, stability, and reactivity. For instance, the anion transport properties of 2,6-Bis(benzimidazol-2-yl)pyridine highlight the role of the imidazolyl-NH fragments in the interaction with other molecules, which could be relevant for understanding the behavior of 2-Methyl-5-(7-methylimidazolo[1,2-a]pyridin-2-yl)aniline .

Scientific Research Applications

Catalytic Activity

- Oxidation of Catechol : Compounds with the imidazolo[1,2-a]pyridine moiety, including variants similar to 2-Methyl-5-(7-methylimidazo[1,2-a]pyridin-2-yl)aniline, have been investigated for their catalytic activities. They were found effective in oxidizing catechol to o-quinone using atmospheric oxygen. Factors influencing the rate of oxidation include the nature of the ligand, transition metals, ion salts, and concentration of the complex (Saddik et al., 2012).

Synthesis and Cytotoxic Activity

- Cytotoxic and CDK Inhibitor Compounds : The synthesis of 2-methylimidazo[1,2-a]pyridine-substituted 2-aminopyrimidine derivatives was explored, with focus on cytotoxic activity and CDK inhibitor activity. Some compounds in this series, particularly those with quinolin-4-yl substitution, showed effective cytotoxic activity and CDK inhibition (Vilchis-Reyes et al., 2010).

Fluorescent Properties

- Fluorescent Organic Compounds : Imidazo[1,2-a]pyridine derivatives, including structures similar to the compound , have been synthesized and studied for their fluorescent properties. These compounds exhibit fluorescence and thermal stability, making them potentially useful in the development of novel fluorescent organic compounds (Tomoda et al., 1999).

Crystal Structures and Charge Distributions

- X-ray Structural Investigations : The study of crystal structures and charge distributions of compounds similar to this compound has been conducted. These investigations provide insights into electron density distribution and structural geometry, which are crucial for understanding the physical and chemical properties of these compounds (Tafeenko et al., 1996).

Synthesis of Novel Compounds

- Novel Heterocyclic Systems : The compound has been used in the synthesis of new heterocyclic systems. These developments contribute to the exploration of novel compounds with potential applications in various fields of chemistry and pharmaceuticals (Bakavoli et al., 2001).

Mechanism of Action

Target of Action

Compounds with the imidazo[1,2-a]pyridine scaffold, which this compound contains, have been reported to exhibit diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

Mode of Action

Imidazo[1,2-a]pyridines, in general, are known to interact with their targets in various ways depending on the specific target and the functional groups present in the compound .

Biochemical Pathways

Given the diverse bioactivity of imidazo[1,2-a]pyridines, it can be inferred that this compound may affect multiple biochemical pathways .

Result of Action

Based on the known bioactivity of imidazo[1,2-a]pyridines, it can be inferred that this compound may have a range of effects at the molecular and cellular levels .

properties

IUPAC Name |

2-methyl-5-(7-methylimidazo[1,2-a]pyridin-2-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3/c1-10-5-6-18-9-14(17-15(18)7-10)12-4-3-11(2)13(16)8-12/h3-9H,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZPOLPXVMKIAKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=CN2C=C1)C3=CC(=C(C=C3)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

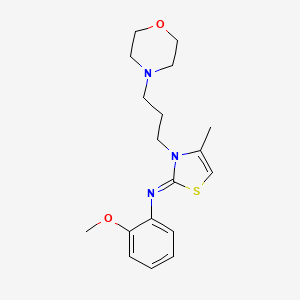

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B3003866.png)

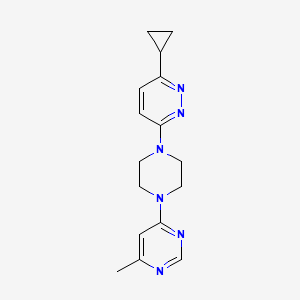

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B3003867.png)

![[4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B3003873.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B3003880.png)

![6-methyl-N-(1-methyl-3-phenylpropyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B3003881.png)

![N-Spiro[4.5]decan-10-ylprop-2-enamide](/img/structure/B3003886.png)

![N~6~-butyl-N~4~-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B3003887.png)